1-(2-Methoxyphenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABLBGQNBFMFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159201 | |
| Record name | Urea, (o-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-92-2 | |
| Record name | N-(2-Methoxyphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ureidoanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 135-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Urea, (o-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXYPHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-UREIDOANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VLI6I8PJ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Significance of the Urea Functional Group in Chemical Sciences
The urea (B33335) functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. Its significance stems from several key properties that make it a valuable component in the design of new molecules.
The hydrogen bonding capability of the urea moiety is one of its most critical features. nih.gov The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual nature allows urea derivatives to form strong and specific interactions with biological targets such as proteins and enzymes, a fundamental aspect of drug design. nih.gov
Furthermore, the planarity of the urea group and its ability to act as a rigid linker are highly advantageous in constructing complex molecular architectures. nih.gov This structural rigidity helps to pre-organize appended functional groups in a specific spatial orientation, which is crucial for achieving high-affinity binding to target molecules. The synthesis of urea was a landmark event in the history of chemistry, as it was the first organic compound to be synthesized from inorganic starting materials, challenging the theory of vitalism.
An Overview of Urea Derivatives in Research Contexts
Building upon the fundamental properties of the urea (B33335) group, a vast array of urea derivatives has been synthesized and investigated for a multitude of applications. In medicinal chemistry, urea-containing compounds have been successfully developed as drugs for various diseases. smolecule.com For instance, sorafenib (B1663141) and regorafenib (B1684635) are diaryl urea derivatives approved for the treatment of certain cancers. mdpi.com The ability of the urea scaffold to mimic peptide bonds and engage in key hydrogen bonding interactions has made it a privileged structure in the development of enzyme inhibitors. nih.gov
Beyond pharmaceuticals, urea derivatives are explored in material science for the creation of supramolecular polymers, gels, and capsules. evitachem.com The directional and strong hydrogen bonds of the urea group can drive the self-assembly of molecules into well-ordered, higher-order structures. evitachem.com This has led to the development of novel materials with applications in areas such as sensing, catalysis, and drug delivery. The synthesis of these derivatives is often achieved through the reaction of an isocyanate with an amine, a versatile and widely used method in organic chemistry. mdpi.com
The Rationale for Research on 1 2 Methoxyphenyl Urea
Established Synthetic Routes for Urea Linkage Formation
The traditional synthesis of ureas, including this compound, relies on several well-documented chemical transformations. These methods are characterized by their reliability and broad applicability.
A primary and widely utilized method for the synthesis of this compound is the condensation reaction between 2-methoxyaniline and an appropriate isocyanate, or conversely, the reaction of phenyl isocyanate with 2-methoxyaniline. This reaction is a form of nucleophilic addition where the amino group of the aniline (B41778) attacks the electrophilic carbonyl carbon of the isocyanate.
The general synthetic pathway involves the direct reaction of 2-methoxyaniline with an isocyanate precursor. mdpi.com This method is often carried out in polar aprotic solvents such as acetone, dichloromethane, or tetrahydrofuran (B95107) under controlled temperature conditions to yield the desired urea derivative. mdpi.comrawdatalibrary.net The reaction is typically efficient and proceeds under an inert atmosphere to prevent side reactions with moisture. mdpi.com Purification of the final product is commonly achieved through recrystallization or column chromatography. mdpi.com In some instances, the isocyanate itself is synthesized in a preceding step from a corresponding amine using reagents like phosgene (B1210022) or its substitutes. mdpi.com
A study on the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives illustrates a similar principle where various aryl isocyanates are first synthesized and then reacted with an amine to form the urea linkage. researchgate.net This stepwise approach allows for the generation of a diverse range of urea compounds.
Table 1: Representative Solvents and Conditions for Aniline-Isocyanate Condensation
| Solvent | Conditions | Typical Purification | Reference |
| Dichloromethane | Inert atmosphere | Recrystallization, Column Chromatography | mdpi.com |
| Tetrahydrofuran | Inert atmosphere | Recrystallization, Column Chromatography | mdpi.com |
| Acetone | Reflux | Not specified | rawdatalibrary.net |
Due to the high toxicity of phosgene, safer alternatives have been developed for the synthesis of ureas. Triphosgene (bis(trichloromethyl) carbonate) and 1,1'-Carbonyldiimidazole (CDI) are common phosgene substitutes that facilitate the formation of the urea bond. rsc.orgresearchgate.net
Triphosgene can be used in a one-step synthesis of unsymmetrical ureas. For instance, a related synthesis involves the carbonylation of an aminophenyl pyrrole (B145914) with triphosgene in the presence of triethylamine, followed by the addition of 4-methoxyaniline to generate the urea derivative. mdpi.comrawdatalibrary.netresearchgate.net This reaction proceeds through an in situ generated aryl isocyanate intermediate. The reaction is typically conducted in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures. mdpi.com
1,1'-Carbonyldiimidazole (CDI) is another versatile and safer reagent for preparing ureas. mdpi.comkoreascience.kr The reaction of CDI with two equivalents of an aniline derivative can lead to the formation of a symmetrical or unsymmetrical urea. koreascience.kr This method is advantageous because the imidazole (B134444) byproduct can be easily removed during the aqueous work-up. koreascience.kr The reactivity of CDI with anilines can be influenced by the substitution pattern on the aniline, with some substrates favoring intramolecular cyclization over intermolecular urea formation. koreascience.kr
Table 2: Comparison of Phosgene Substitutes in Urea Synthesis
| Reagent | Key Features | Typical Reaction Conditions | Reference |
| Triphosgene | Solid, safer to handle than phosgene. Used in 1/3 equivalent. | Anhydrous THF, low temperature (0-5 °C), presence of a base (e.g., triethylamine). | mdpi.comrawdatalibrary.net |
| 1,1'-Carbonyldiimidazole (CDI) | Versatile, forms easily removable imidazole byproduct. | Reaction with two equivalents of amine. | koreascience.kr |
The synthesis of this compound can also be achieved through a two-step process involving a stable aryl carbamate (B1207046) intermediate. This method avoids the direct handling of potentially hazardous isocyanates. In this approach, an amine is first reacted with a chloroformate, such as phenyl chloroformate, to form an aryl carbamate. mdpi.com This stable intermediate is then reacted with a second amine in a substitution reaction to yield the final unsymmetrical urea. mdpi.com
For example, the synthesis of a urea derivative was accomplished by first preparing phenyl (2-(1H-pyrrole-2-carbonyl)phenyl)carbamate from the corresponding amine and phenyl chloroformate. This carbamate was then reacted with 4-methoxyaniline at a slightly elevated temperature (50 °C) in pyridine (B92270) to afford the desired urea. mdpi.com Another process describes the preparation of asymmetric ureas by reacting an amine with a carbamate in the presence of a catalyst, with the removal of the alcohol byproduct driving the reaction forward. google.com This method has been shown to be effective for a range of alkyl and aryl amines and carbamates. google.com
Alternative Synthetic Approaches and Emerging Methodologies
In line with the principles of green chemistry and the need for efficient synthetic routes for complex molecules, alternative and emerging methodologies for urea synthesis are being explored.
A significant advancement in the synthesis of ureas is the development of catalyst-free methods in aqueous media. A notable example is the synthesis of N-substituted ureas, including ortho-methoxyphenylurea, through the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. researchgate.netrsc.org This method is environmentally friendly, operationally simple, and scalable. researchgate.netrsc.org The reactions typically proceed at ambient temperature and provide good to excellent yields with high purity, often requiring only simple filtration or extraction for product isolation. rsc.org
This approach has been successfully applied to a variety of aromatic, aliphatic, and heteroaromatic amines. rsc.org The use of water as the solvent is a key feature of this green methodology, avoiding the use of hazardous organic solvents. researchgate.net
Table 3: Yields of Selected N-Substituted Ureas via Catalyst-Free Aqueous Synthesis
| Product | Amine Substrate | Yield | Reference |
| ortho-methoxyphenylurea | 2-methoxyaniline | Good to Excellent | researchgate.net |
| N-phenylurea | Aniline | Good to Excellent | researchgate.net |
| para-tolylurea | para-toluidine | Good to Excellent | researchgate.net |
| N-benzylurea | Benzylamine | Good to Excellent | researchgate.net |
The introduction of a urea moiety into complex, biologically active molecules is a common strategy in drug discovery to modulate their physicochemical properties and biological activity. nih.gov Urea synthesis methods are therefore being adapted for the late-stage functionalization of drug candidates.
One such approach involves the post-functionalization of a macrocyclic precursor. In a specific example, a macrocycle containing a protected amine was deprotected and then reacted with 2-methoxyphenyl isocyanate in a one-pot procedure to yield a complex urea derivative. nih.govacs.org This highlights the utility of isocyanate chemistry for modifying intricate molecular architectures under mild conditions. nih.govacs.org
Another novel method for the synthesis of unsymmetrical ureas that is amenable to late-stage functionalization involves the coupling of amides and amines mediated by the hypervalent iodine reagent, diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). researchgate.netmdpi.com This metal-free approach proceeds under mild conditions and demonstrates a broad substrate scope, making it suitable for the late-stage modification of medicinally relevant compounds. mdpi.com Furthermore, a microwave-accelerated, one-pot tandem synthesis of unsymmetrical ureas via a Curtius rearrangement has been reported, demonstrating its utility in the efficient, gram-scale synthesis of key biologically active compounds. nih.gov
Oxidation of Thiourea (B124793) Derivatives
The transformation of thiourea derivatives into their corresponding urea analogs represents a significant synthetic route. This oxidative conversion typically involves the replacement of a sulfur atom with an oxygen atom. The choice of oxidant and reaction conditions is critical in directing the outcome of the reaction, as various oxidizing agents can lead to a range of products. researchgate.net
Thioureas, characterized by the presence of both sulfur and nitrogen atoms, are susceptible to oxidation by numerous oxidants, which can yield ureas, sulfides, or sulfur oxides. researchgate.net The specific conditions of the reaction, including the nature of the oxidant, play a pivotal role in determining the final product. For instance, the dye-sensitized photo-oxidation of thiourea has been reported to produce the corresponding urea. researchgate.net Similarly, oxidation with hydrogen peroxide can also lead to the formation of urea, alongside other byproducts. researchgate.net
While direct oxidation of the corresponding 1-(2-methoxyphenyl)thiourea to this compound is a plausible synthetic strategy, the literature provides broader context on the oxidation of the thiourea class of compounds. The general mechanism involves the attack of the oxidant on the sulfur atom, followed by a series of steps that result in its replacement by an oxygen atom. The selection of a suitable oxidizing system is crucial to achieve high selectivity for the desired urea product and minimize the formation of over-oxidized or side products.
Transition Metal-Catalyzed Carbonylation of Amines
Transition metal-catalyzed carbonylation of amines has emerged as a powerful and versatile method for the synthesis of ureas, including unsymmetrical derivatives like this compound. These reactions typically involve the use of a transition metal catalyst, such as palladium, to facilitate the insertion of a carbonyl group (CO) between two amine molecules or between an amine and another substrate. mdpi.comnih.gov
One notable approach is the palladium(II)-mediated oxidative carbonylation, where amines react with carbon monoxide in the presence of a palladium catalyst to form ureas. nih.gov This method has been successfully employed for the synthesis of both symmetrical and unsymmetrical ureas. The reaction mechanism is proposed to proceed through an isocyanate intermediate, which is generated in situ from the amine and carbon monoxide, followed by nucleophilic attack of a second amine molecule. nih.gov
Another strategy involves the palladium-catalyzed carbonylation of aryl halides. In this process, an aryl iodide can undergo carbonylation in the presence of an amine to yield the corresponding urea. researchgate.net This method is particularly useful for synthesizing unsymmetrical ureas where one of the nitrogen atoms is attached to an aryl group. The use of carbon monoxide surrogates, such as molybdenum hexacarbonyl, has also been explored to avoid the handling of gaseous carbon monoxide. uni-rostock.de
The following table summarizes representative conditions for transition metal-catalyzed urea synthesis:
| Catalyst System | Reactants | Product Type | Reference |
| Pd(Xantphos)Cl₂ | Amine, [¹¹C]CO | Symmetrical/Unsymmetrical ¹¹C-labelled ureas | nih.gov |
| Pd(OAc)₂/Cr(CO)₆ | Aryl iodide, Amine, Sodium azide | Unsymmetrical N,N'-diaryl ureas | researchgate.net |
| Bi₂Se₃ nanoparticles | Amine, CO, O₂ | Urea derivatives | researchgate.net |
Optimization of Reaction Conditions and Selectivity
The efficiency and selectivity of synthetic routes to this compound are highly dependent on the careful control of various reaction parameters. Optimization of these conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the reproducibility of the synthesis.
Control of Stoichiometric Ratios and Solvent Selection
The stoichiometry of reactants plays a critical role in the synthesis of unsymmetrical ureas. researchgate.net Precise control over the molar ratios of the starting amine and the carbonyl source or its equivalent is necessary to favor the formation of the desired product over symmetrical byproducts. For instance, in reactions involving isocyanate intermediates, using a stoichiometric amount of the amine nucleophile is key. researchgate.net
Solvent selection is another pivotal factor that can significantly influence reaction outcomes. The choice of solvent can affect the solubility of reactants and catalysts, reaction rates, and even the reaction pathway. researchgate.nettandfonline.com For the synthesis of urea derivatives, solvents such as dichloromethane, tetrahydrofuran (THF), and methanol (B129727) have been utilized. researchgate.netevitachem.com In some greener approaches, water has been employed as a solvent, demonstrating the potential for more environmentally benign syntheses. rsc.org The optimization of solvent systems often involves screening a range of solvents to identify the one that provides the best balance of yield, purity, and reaction time. researchgate.nettandfonline.com
Role of Inert Atmospheres in Synthesis
Conducting the synthesis of this compound under an inert atmosphere, such as nitrogen or argon, is a common and often essential practice. evitachem.com The primary purpose of using an inert atmosphere is to prevent the interference of atmospheric components, particularly moisture and oxygen, with the reaction. evitachem.com
Many of the reagents and intermediates involved in urea synthesis are sensitive to moisture. For example, isocyanates, which are common intermediates, readily react with water to form carbamic acids, which can then decompose to form symmetrical ureas or other undesired byproducts. The presence of an inert atmosphere helps to maintain anhydrous conditions, thereby preserving the integrity of the reactants and intermediates and ensuring the desired reaction pathway is followed. evitachem.comrsc.org
High-Throughput Experimentation (HTE) in Synthesis Optimization
High-Throughput Experimentation (HTE) has become an invaluable tool in the rapid optimization of chemical reactions, including the synthesis of complex molecules like this compound. nih.govacs.org HTE allows for the parallel execution of a large number of experiments, enabling the efficient screening of a wide range of reaction parameters such as catalysts, solvents, bases, and temperatures. nih.govresearchgate.net
This technology utilizes miniaturized reaction formats, such as microtiter plates, and automated liquid handling robots to prepare and run numerous reactions simultaneously. nih.gov The outcomes of these reactions are then rapidly analyzed, often using techniques like mass spectrometry, to generate large datasets. nih.gov This data-rich approach allows for a comprehensive understanding of the reaction landscape and the identification of optimal conditions much faster than traditional one-factor-at-a-time optimization methods. acs.orgacs.org The application of HTE can significantly accelerate the development of robust and efficient synthetic routes for this compound. acs.org
Methodological Considerations for Scalable Synthesis
The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful consideration of several methodological factors to ensure safety, efficiency, and cost-effectiveness.
A key aspect of scalable synthesis is the development of practical and robust procedures. This includes the use of readily available and inexpensive starting materials, as well as minimizing the number of synthetic steps. One-pot tandem reactions, where multiple transformations are carried out in a single reaction vessel, are particularly attractive for scalable synthesis as they reduce the need for intermediate purification steps, saving time and resources. acs.org Microwave-accelerated synthesis has also been shown to be a scalable method for producing unsymmetrical ureas, offering rapid reaction times and high yields. acs.org
The choice of reagents and reaction conditions must also be evaluated for their suitability on a large scale. For example, methods that avoid the use of hazardous reagents like phosgene are highly desirable. rsc.org The development of catalyst-free systems or the use of highly efficient and recyclable catalysts can also contribute to a more sustainable and economical process. Furthermore, the use of environmentally friendly solvents, such as water, or even solvent-free conditions, can significantly improve the green credentials of the synthesis. rsc.orgresearchgate.net The ease of product isolation and purification is another critical factor; methods that yield the product in high purity with simple filtration or extraction are preferred over those requiring complex chromatographic purification. rsc.org
The following table highlights key considerations for scalable synthesis:
| Consideration | Desirable Feature | Rationale |
| Number of Steps | One-pot or tandem reactions | Reduces workup, purification, and waste |
| Reagents | Avoidance of hazardous materials (e.g., phosgene) | Enhances safety and reduces environmental impact |
| Catalysis | Catalyst-free or highly efficient/recyclable catalysts | Improves process economy and sustainability |
| Solvent | Water or solvent-free conditions | Reduces cost, waste, and environmental footprint |
| Purification | Simple filtration or extraction | Simplifies downstream processing and reduces cost |
| Technology | Microwave-assisted or continuous flow synthesis | Can offer faster reactions, better control, and easier scale-up |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the electronic environment of protons and carbons within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the urea N-H protons.
In derivatives of this compound, such as 1-ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea, the methoxy group protons typically appear as a singlet around 3.81 ppm. figshare.com The aromatic protons on the methoxyphenyl ring exhibit complex splitting patterns in the aromatic region of the spectrum, generally between 6.75 and 7.35 ppm. figshare.com The protons of the urea group (NH) are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. In some urea derivatives, these signals can appear as low as 9.48 ppm for one NH proton and 8.27 ppm for the other. rsc.org
The coupling constants (J), which describe the interaction between neighboring protons, provide valuable information about the connectivity of the atoms. For instance, the ortho, meta, and para couplings between aromatic protons typically have distinct J values, which helps in assigning the signals to specific protons on the benzene (B151609) ring.
Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methoxy (-OCH₃) | ~ 3.8 | Singlet | N/A |
| Aromatic (Ar-H) | ~ 6.8 - 7.4 | Multiplet | ~ 7-9 (ortho), ~ 2-3 (meta) |
| Urea (NH) | ~ 8.0 - 9.5 | Singlet (broad) | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Confirmation
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
For derivatives containing the 2-methoxyphenyl urea moiety, the methoxy carbon (-OCH₃) signal is typically found around 55.5 ppm. figshare.com The aromatic carbons show signals in the range of approximately 110 to 157 ppm. The carbon atom attached to the methoxy group (C-O) is expected to be significantly downfield, while the other aromatic carbons will have shifts influenced by their position relative to the substituents. The carbonyl carbon (C=O) of the urea group is characteristically deshielded and appears further downfield, often in the region of 154-162 ppm. figshare.com
Interactive Data Table: Representative ¹³C NMR Data for this compound Derivatives
| Carbon Type | Chemical Shift (δ, ppm) |
| Methoxy (-OCH₃) | ~ 55-56 |
| Aromatic (Ar-C) | ~ 110-150 |
| Aromatic (C-O) | ~ 155-157 |
| Aromatic (C-N) | ~ 128-134 |
| Carbonyl (C=O) | ~ 154-162 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass-to-charge ratio (m/z) can be measured with very high accuracy, allowing for the determination of the molecular formula.
For this compound (C₈H₁₀N₂O₂), the predicted monoisotopic mass is 166.07423 Da. uni.lu HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ at m/z 167.08151. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. A common fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. This characteristic fragmentation can help in the structural elucidation and differentiation of isomers.
Interactive Data Table: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.08151 |
| [M+Na]⁺ | 189.06345 |
| [M-H]⁻ | 165.06695 |
| [M]⁺ | 166.07368 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of those bonds.
In the FT-IR spectrum of a this compound derivative, characteristic absorption bands are expected. The N-H stretching vibrations of the urea group typically appear as a broad band or multiple peaks in the region of 3200-3500 cm⁻¹. rsc.org The C=O (carbonyl) stretching vibration of the urea is a strong, sharp peak usually found between 1640 and 1680 cm⁻¹. rsc.org The C-O stretching of the methoxy group and the C=C stretching of the aromatic ring will also show characteristic absorptions.
Interactive Data Table: Representative FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Urea (N-H) | Stretching | ~ 3200-3500 |
| Aromatic (C-H) | Stretching | ~ 3000-3100 |
| Aliphatic (C-H in -OCH₃) | Stretching | ~ 2830-2950 |
| Carbonyl (C=O) | Stretching | ~ 1640-1680 |
| Aromatic (C=C) | Stretching | ~ 1450-1600 |
| Ether (C-O) | Stretching | ~ 1220-1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* transitions within the benzene ring. A related compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, exhibits strong absorptions at 252 nm and 305 nm, which are characteristic of substituted benzenes. mdpi.com The exact positions of the absorption maxima (λmax) for this compound will be influenced by the substitution pattern on the aromatic ring.
Interactive Data Table: Expected UV-Vis Absorption Maxima for Substituted Benzenes
| Transition | Approximate λmax (nm) |
| π → π* | ~ 250 - 310 |
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
In another example, the crystal structure of human carbonic anhydrase I in complex with 1-(2-hydroxy-5-sulfamoylphenyl)-3-(2-methoxyphenyl)urea inhibitor was determined by X-ray diffraction to a resolution of 1.79 Å. rcsb.orgrcsb.org While this is a complex of the derivative with a protein, it still provides valuable information on the conformation of the 2-methoxyphenylurea moiety.
The study of different derivatives, such as 1-cyclopropyl-3-(3-((1-(2-methoxyphenyl)-5-oxo- researchgate.netrcsb.orgtandfonline.comtriazolo[4,3-a]quinazolin-4(5H)-yl)methyl)phenyl)urea, further underscores the utility of single crystal X-ray diffraction in confirming molecular structures and understanding their spatial arrangement. tandfonline.com
Table 1: Representative Crystallographic Data for a Derivative of this compound Data for 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 16.2774(15) |
| b (Å) | 11.1082(10) |
| c (Å) | 9.0819(3) |
| β (°) | 103.09(9) |
| V (ų) | 1599.5(3) |
| Z | 4 |
| Source: researchgate.netsciencechina.cn |
Powder X-ray Diffraction for Polymorphism and Crystalline Purity
While specific powder X-ray diffraction patterns for this compound were not found in the search results, the methodology is widely applied to urea derivatives. For example, the dehydration of a crystalline hydrate (B1144303) of N-(2,3-Dichlorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea was studied using PXRD, which showed that the initial loss of water did not change the diffraction pattern, indicating the water was in channels within the crystal lattice. evitachem.com Further heating induced a reversible phase transition, highlighting the ability of PXRD to monitor structural changes.
The investigation of polymorphism is a critical aspect of materials science and pharmaceuticals, as different polymorphs can have varying stability and solubility. unibo.itacs.org The potential for polymorphism in this compound exists due to the flexibility of the molecule and its capacity for different hydrogen bonding arrangements. A thorough PXRD analysis would involve scanning the sample over a range of 2θ angles and comparing the resulting diffractogram to known standards or calculated patterns to confirm the crystalline phase and purity.
Thermal Analysis Techniques for Stability Assessment (e.g., Thermal Gravimetric Analysis)
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermal Gravimetric Analysis (TGA) is a key method in this category, measuring the change in mass of a sample as it is heated at a controlled rate. This information is vital for determining the thermal stability and decomposition profile of a compound.
A TGA of urea shows three distinct stages of mass loss as the temperature increases, with the initial decomposition occurring above 152°C. nih.gov The process involves the formation of by-products like biuret (B89757) and cyanuric acid at different temperature ranges. nih.gov While specific TGA data for this compound is not available, the thermal behavior of related urea derivatives has been investigated. For instance, the thermal stability of various heterocyclic compounds containing urea or methoxyphenyl moieties has been assessed using TGA, often in conjunction with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC). researchgate.netrsc.orgresearchgate.netresearchgate.net These studies help to understand the decomposition patterns and the temperatures at which significant mass loss occurs.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 1-(2-methoxyphenyl)urea, DFT methods, particularly with the B3LYP functional and various basis sets like 6-311++G(d,p), have been instrumental in elucidating its fundamental characteristics. banglajol.infosphinxsai.com
Molecular Geometry Optimization and Structural Parameter Prediction
Computational chemists employ geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, its ground state. For derivatives of this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is achieved. banglajol.infonih.gov The resulting optimized structures provide predictions of bond lengths, bond angles, and dihedral angles. These theoretical parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational model. sphinxsai.commdpi.com For instance, in related chalcone (B49325) structures, the optimized bond lengths and angles calculated via DFT have shown strong correlations with experimental values. sphinxsai.com
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (XRD) |
|---|---|---|
| C-Br Bond Length (Å) | 1.91 | 1.90 |
| C=O Bond Length (Å) | 1.25 | 1.23 |
| C-N Bond Length (Å) | 1.38 | 1.36 |
| C-C-C Bond Angle (°) | 120.5 | 120.1 |
| O=C-N Bond Angle (°) | 122.3 | 122.0 |
This table is populated with sample data and is intended for illustrative purposes.
Vibrational Frequencies and Spectroscopic Data Correlation (e.g., FT-IR, NMR, UV-Vis)
DFT calculations are highly effective in predicting the vibrational frequencies of molecules. These theoretical frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. scielo.org.zaresearchgate.net By calculating the harmonic frequencies, researchers can assign specific vibrational modes, such as stretching, bending, and torsional motions, to the observed spectral bands. nih.gov For instance, the characteristic C=O stretching vibration in urea (B33335) derivatives is consistently predicted and observed in the infrared spectrum. scielo.org.za To improve the accuracy of these predictions, calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. nih.gov
Similarly, DFT can be used to predict nuclear magnetic resonance (NMR) chemical shifts. ejournal.by The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose and has shown good correlation with experimental ¹H and ¹³C NMR data. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in ultraviolet-visible (UV-Vis) spectroscopy. researchgate.netacrhem.org These calculations help in understanding the nature of electronic transitions within the molecule.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3316 | 3336 |
| C-H (aliphatic) Stretch | 2962 | 2972 |
| C=O Stretch | 1713 | 1725 |
| C-N Stretch | 1345 | 1327 |
This table is populated with sample data and is intended for illustrative purposes.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. banglajol.infonih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov TD-DFT calculations reveal that electronic transitions, such as those observed in UV-Vis spectra, often involve the promotion of an electron from the HOMO to the LUMO. acrhem.orgtandfonline.com
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.comresearchgate.net For this compound and its derivatives, the MEP map can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and for chemical reactions. researchgate.netbohrium.com Typically, electronegative atoms like oxygen will exhibit negative potential (red regions), while hydrogen atoms attached to nitrogen will show positive potential (blue regions). tandfonline.com
Natural Bond Orbital (NBO) Analysis and Atomic Charges
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netuni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to hyperconjugative interactions. tandfonline.com The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the delocalization. tandfonline.com For this compound, NBO analysis can reveal the nature of the C-N bonds, the lone pair interactions of the oxygen and nitrogen atoms, and the extent of π-conjugation. researchgate.net This analysis also provides a method for calculating atomic charges, known as Natural Population Analysis (NPA), which offers a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. uni-muenchen.de
Prediction of Reaction Pathways and Regioselectivity
DFT calculations can be used to model chemical reactions and predict their outcomes. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. researchgate.net This allows for the determination of activation energies, which are critical for understanding reaction kinetics. For reactions involving unsymmetrical reagents, DFT can be used to predict the regioselectivity—that is, which of the possible constitutional isomers will be the major product. researchgate.netbeilstein-journals.org This is often achieved by analyzing the local reactivity indices, such as the Fukui functions, which identify the most nucleophilic and electrophilic sites within the reacting molecules. sphinxsai.comresearchgate.net For example, in cycloaddition reactions, the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other is typically favored. researchgate.net
Non-Linear Optical (NLO) Properties Prediction
Molecules with significant charge-transfer characteristics and extended π-systems can exhibit non-linear optical (NLO) properties. DFT calculations are a powerful tool for predicting these properties, such as the first-order hyperpolarizability (β). nih.govmdpi.com A large β value is indicative of a strong NLO response, which is desirable for applications in materials for optical communications and data storage. researchgate.netresearchgate.net The NLO properties of urea and its derivatives have been a subject of interest, and calculations often compare the predicted hyperpolarizability of a new compound to that of urea as a standard reference. acrhem.orgresearchgate.net The presence of electron-donating (like the methoxy (B1213986) group) and electron-withdrawing groups can enhance the NLO response by increasing the molecule's dipole moment and charge-transfer character. researchgate.net
Crystal Engineering and Polymorphism Studies
Crystal engineering focuses on understanding and controlling the assembly of molecules into solid-state structures. Computational approaches are increasingly vital in this area, offering insights into crystal packing and the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms. nih.gov
Computational Prediction of Crystal Packing and Polymorphs
The computational prediction of crystal structures is a challenging yet crucial aspect of solid-state chemistry, with significant implications for the pharmaceutical and materials science industries. nih.govnih.gov Methodologies for crystal structure prediction (CSP) typically involve generating a multitude of potential crystal packings and ranking them based on their calculated lattice energies. nih.govarxiv.org This process helps in identifying the most thermodynamically stable forms and other low-energy polymorphs that might be experimentally accessible. nih.govarxiv.orgprinceton.edu
For urea and its derivatives, computational studies have been employed to predict virtual polymorphs. researchgate.net These methods often use a hierarchical approach, starting with force fields and progressing to more accurate density functional theory (DFT) calculations with corrections for dispersion interactions. arxiv.orgresearchgate.net The ability to predict all potential polymorphs of a molecule like this compound would be a significant advantage in development, as different polymorphs can exhibit distinct physical properties. nih.gov While the complete prediction of polymorphism remains a formidable challenge, current computational methods provide valuable insights into the possible packing arrangements a molecule can adopt. nih.govnih.gov
Investigation of Hydrogen Bonding and Intermolecular Interactions in Crystal Stability
For related urea derivatives, crystal structures are often characterized by centrosymmetric dimers formed through N-H···O or N-H···S hydrogen bonds, creating stable eight-membered ring motifs. researchgate.netresearchgate.net In addition to these primary hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions play a crucial role in consolidating the three-dimensional crystal architecture. scirp.orgresearchgate.net The methoxy group on the phenyl ring can also participate in these weak interactions, further influencing the crystal packing. scirp.org Hirshfeld surface analysis allows for the visualization and quantification of these intermolecular contacts, revealing the percentage contribution of each type of interaction to the total surface area of the molecule within the crystal. scirp.orgmdpi.com
Computational Design of Non-Centrosymmetric Materials
Non-centrosymmetric (NCS) crystalline materials are of great interest due to their potential applications in nonlinear optics (NLO), such as second-harmonic generation (SHG). researchgate.netpreprints.org The design of such materials often involves incorporating molecular features that encourage acentric packing. Urea itself is a classic example of an NLO material due to its non-centrosymmetric crystal structure. researchgate.net
Computational methods are employed to screen and design molecules with a higher probability of crystallizing in NCS space groups. researchgate.netpreprints.org This can involve modifying the molecular structure to introduce chirality or specific functional groups that disrupt centrosymmetric packing. preprints.org For urea derivatives, theoretical calculations can predict the molecular hyperpolarizability (a measure of NLO activity at the molecular level) and guide the synthesis of new compounds with enhanced NLO properties. researchgate.net The strategic placement of substituents on the phenyl ring of this compound could be explored computationally to favor the formation of non-centrosymmetric crystals.
Molecular Docking and Simulation Studies for Biological Interactions (Non-Clinical Focus)
Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (target), typically a protein. These methods are fundamental in the early stages of drug discovery and for understanding potential biological activities of compounds from a non-clinical perspective.
Prediction of Ligand-Target Interactions and Binding Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. oup.com The quality of this binding is often quantified by a docking score, which estimates the binding affinity. nih.govarxiv.org For derivatives of this compound, docking studies have been performed to predict their interactions with various protein targets. For instance, a derivative was docked against the epidermal growth factor receptor (EGFR), with docking scores indicating potential binding. nih.govmdpi.com The analysis of the docked pose can reveal specific hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site of the protein. nih.gov
The prediction of binding affinity is a central goal in computational drug design. nih.govnih.gov Various scoring functions and more advanced methods like molecular dynamics simulations are used to estimate the binding free energy of a protein-ligand complex. nih.govmdpi.com These predictions help in prioritizing compounds for further experimental testing.
In silico ADMET Prediction for Research Compound Screening
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early-phase screening of research compounds. neliti.com These computational models predict the pharmacokinetic and toxicological properties of a molecule, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies. nih.gov
For derivatives of this compound, in silico ADMET predictions have been reported. nih.govmdpi.com These studies often assess compliance with guidelines like Lipinski's rule of five, which predicts drug-likeness based on properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.comneliti.com Toxicity predictions can screen for potential issues like mutagenicity, cytotoxicity, and hepatotoxicity. nih.govmdpi.com For example, a study on 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea and its analogs predicted good adherence to Lipinski's rules and an absence of mutagenicity and cytotoxicity, though hepatotoxicity was a potential concern. mdpi.com The predicted LD50 values can also classify the compound's acute toxicity class. nih.gov
Table of Predicted ADMET Properties for a this compound Derivative This table is based on data for 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, a derivative of the subject compound.
| Property | Predicted Value/Classification | Reference |
|---|---|---|
| Molecular Weight | < 500 | mdpi.com |
| logP | 1.74 - 2.05 | mdpi.com |
| Hydrogen Bond Acceptors | 3 - 4 | mdpi.com |
| Hydrogen Bond Donors | 2 | mdpi.com |
| Percent Absorption (%ABS) | 78.73 - 81.91% | mdpi.com |
| Mutagenicity | Predicted Non-toxic | mdpi.com |
| Cytotoxicity | Predicted Non-toxic | mdpi.com |
| Immunotoxicity | Predicted Non-toxic | mdpi.com |
| Hepatotoxicity | Predicted Toxic | mdpi.com |
| LD50 (mg/Kg) | 1000 - 5000 (Class IV or V) | nih.gov |
Chemical Reactivity and Derivatization Strategies
Types of Reactions Involving the 1-(2-Methoxyphenyl)urea Moiety
The reactivity of the this compound core is dictated by the functional groups present. The urea (B33335) moiety can undergo reactions at its nitrogen or carbonyl centers, the electron-rich methoxyphenyl ring is susceptible to electrophilic attack, and the methoxy (B1213986) group itself can be a site of transformation.
The methoxy group (-OCH₃) on the phenyl ring is susceptible to oxidation under specific conditions. This reaction is significant as it can convert the electron-donating methoxy group into an electron-withdrawing one, thereby altering the electronic properties and potential biological activity of the molecule. Common oxidizing agents can cleave the methyl group, leading to a hydroxylated derivative, or oxidize the aromatic ring itself. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can result in demethylation to form the corresponding 1-(2-hydroxyphenyl)urea derivative. More aggressive oxidation, for example with chromium trioxide (CrO₃), can lead to the formation of quinone derivatives.
Table 1: Oxidation Reactions of the Methoxy Group
| Oxidizing Agent | Conditions | Resulting Product | Key Observation |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic medium | 1-(2-Hydroxyphenyl) derivative | Demethylation to form a phenolic product. |
The urea-hydrogen peroxide (UHP) complex is another notable oxidizing system, valued for being a stable, solid source of hydrogen peroxide that can be used in various oxidation reactions, including N-oxidations and the oxidation of sulfides. sioc-journal.cn
The this compound molecule can also undergo reduction reactions. The urea linkage and the aromatic rings can be reduced under certain conditions, which alters the compound's properties. smolecule.com For example, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) can potentially reduce the aromatic ring. smolecule.com The use of strong reducing agents such as lithium aluminum hydride could lead to the formation of amine derivatives. The nitro group (NO₂) on related aromatic urea compounds can be reduced to an amino group (NH₂) using reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), which converts a meta-directing group into an ortho-, para-directing group. mnstate.edu
The phenyl rings of this compound are active sites for electrophilic aromatic substitution. The nature of the substituents on each ring dictates the position of the incoming electrophile. The methoxyphenyl group contains two directing groups: the methoxy group (-OCH₃) and the urea linkage (-NH-CO-NH-).
The methoxy group is a strong activating group and an ortho-, para- director. masterorganicchemistry.com This means it increases the rate of electrophilic substitution on the ring to which it is attached and directs incoming electrophiles to the positions ortho and para relative to itself. masterorganicchemistry.com Similarly, the nitrogen atom of the urea moiety attached to the ring is also an ortho-, para- director. The combined effect of these two groups strongly activates the 2-methoxyphenyl ring for electrophilic substitution, primarily at the positions para to the methoxy group and ortho/para to the urea linkage.
Synthesis of Novel Urea Derivatives from this compound Precursors
This compound and its immediate precursors are fundamental building blocks for creating a wide array of more complex, unsymmetrical urea derivatives. researchgate.net The most common synthetic strategy involves the reaction of an isocyanate with an amine. evitachem.comontosight.ai
To synthesize derivatives based on the this compound scaffold, 2-methoxyphenyl isocyanate is a key intermediate. rsc.org This is typically reacted with a diverse range of primary or secondary amines to introduce new substituents and functionalities. researchgate.netevitachem.com For example, reacting 2-methoxyphenyl isocyanate with 2-methylphenethylamine (B1221183) yields 1-[2-(2-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea.
Alternative methods circumvent the direct use of potentially hazardous isocyanates. One such approach involves the in situ generation of the isocyanate from an amine. For instance, (2-aminophenyl)(1H-pyrrol-2-yl)methanone can be treated with triphosgene (B27547), a phosgene (B1210022) substitute, to generate an aryl isocyanate, which then reacts with an aniline (B41778) like 4-methoxyaniline to form the final urea product. researchgate.netmdpi.com Another phosgene-free method involves the palladium-catalyzed carbonylation of aryl iodides in the presence of an amine. researchgate.net
Table 2: Selected Synthetic Routes to Urea Derivatives
| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product Type |
|---|---|---|---|
| 2-Methoxyphenyl isocyanate | Various amines | Inert solvent (e.g., DCM) | Substituted this compound derivatives. evitachem.comrsc.org |
| Aryl amine (e.g., o-anisidine) | Triphosgene, then another amine | Triethylamine | Unsymmetrical diaryl ureas. researchgate.netmdpi.com |
| Aryl iodide | Amine | Palladium, Chromium hexacarbonyl | Unsymmetrical ureas via carbonylation. researchgate.net |
Role as a Building Block in Complex Molecule Synthesis
The structural features of this compound make it a valuable building block for constructing more elaborate molecules, particularly in the field of medicinal chemistry. ontosight.ai Urea derivatives are recognized as important structural motifs in many biologically active compounds. researchgate.net
The ability to selectively modify the molecule at several positions—the methoxy group, the aromatic rings, and the urea nitrogens—provides synthetic chemists with a versatile platform. By using this compound or its precursors, complex structures with potential therapeutic applications can be assembled. ontosight.ai For example, it can serve as the core structure to which other pharmacologically relevant groups, such as piperazine (B1678402) or tetrazole moieties, are attached. The urea linkage itself is crucial, often participating in hydrogen bonding interactions with biological targets like enzymes or receptors. This makes the this compound scaffold a frequent starting point in the development of new therapeutic agents. ontosight.ai
Supramolecular Chemistry and Crystal Engineering of 1 2 Methoxyphenyl Urea Analogues
Hydrogen Bonding Networks in Urea (B33335) Structures
The urea functionality is a powerful and reliable building block in supramolecular chemistry due to its capacity to form robust and directional hydrogen bonds. rcsb.org The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This arrangement facilitates the formation of characteristic hydrogen bonding patterns that are prevalent in the crystal structures of urea derivatives.
A ubiquitous and highly stable motif in N,N'-disubstituted ureas is the one-dimensional tape or chain structure, often described by the graph-set notation R²₂(8). nih.govresearchgate.net This motif consists of a centrosymmetric eight-membered ring formed by two urea molecules, where each molecule donates one N-H group and accepts a hydrogen bond at its carbonyl oxygen from the adjacent molecule. This creates a characteristic {⋯HNCO}₂ synthon. iucr.org These primary interactions often lead to the formation of infinite chains or tapes. For instance, in the crystal structure of 1,3-bis(2-methoxyphenyl)thiourea, a related analogue, the molecules are connected by pairs of N—H⋯S hydrogen bonds to form centrosymmetric dimers with an R²₂(8) graph set. researchgate.net
The presence of additional functional groups, such as the methoxy (B1213986) group in 1-(2-methoxyphenyl)urea analogues, can introduce further complexity and alternative hydrogen bonding schemes. In the crystal structure of 1-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, the urea carbonyl oxygen atom is trifurcated, accepting three hydrogen bonds: one from a hydroxyl group and two from N-H groups. nih.gov This highlights how different substituents can compete with or supplement the primary urea tape motif. The hydrogen atoms of the urea N-H groups in this structure are positioned syn to each other, and the molecules are linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds to form a two-dimensional array. nih.gov
The stability and directionality of these hydrogen bonds are fundamental to the predictable self-assembly of urea derivatives. The typical distance for N-H···O hydrogen bonds is in the range of 2.7-3.3 Angstroms. umass.edu In a cyclic triurea derived from 1,4,7-triazacyclononane (B1209588) (TACN) bearing 4-methoxyphenyl (B3050149) rings, the hydrogen bonds linking the urea functions have an average H···O distance of 2.20 ± 0.04 Å and an average N–H···O angle of 150 ± 3°. nih.gov
Below is a table summarizing typical hydrogen bond parameters found in urea derivatives, including analogues of this compound.
| Compound/Complex | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | **Donor-H···Acceptor Angle (°) ** | Reference |
| TACN-tri(4-methoxyphenylurea) | N-H···O | - | 2.20 (avg.) | 150 (avg.) | nih.gov |
| 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea | N-H···O | 2.93 - 3.05 | - | - | nih.gov |
| 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea | O-H···O | 2.76 | - | - | nih.gov |
| 3-Benzoyl-1-(2-methoxyphenyl)thiourea | N-H···S (dimer) | - | - | - | researchgate.net |
| 1,3-Bis(2-methoxyphenyl)thiourea | N-H···S (dimer) | - | - | - | researchgate.net |
Note: Specific H···Acceptor distances and angles were not always provided in the referenced literature.
Formation of Supramolecular Assemblies
The hydrogen bonding motifs discussed above are the fundamental interactions that drive the self-assembly of this compound analogues into larger, well-defined supramolecular structures. The concept of supramolecular synthons, which are robust and predictable non-covalent interactions, is central to understanding and designing these assemblies. cardiff.ac.uk For ureas, the R²₂(8) tape is a primary and highly reliable homosynthon.
However, the presence of other functional groups, as in the case of substituted phenylureas, can lead to the formation of heterosynthons, where different molecular components are linked by hydrogen bonds. For example, in co-crystals of urea with hydroxybenzoic acids, various supramolecular synthons involving O-H···O and N-H···O interactions between the acid and urea molecules are observed. cardiff.ac.uk Similarly, for this compound analogues, the methoxy group and other substituents on the phenyl ring can participate in forming heterosynthons, potentially leading to more complex architectures than simple one-dimensional tapes.
The self-assembly process can be influenced by the solvent and the specific substituents on the urea derivative. In some cases, solvent molecules can be incorporated into the supramolecular assembly, acting as bridges between the primary molecules. For instance, in a DMSO solvate of a urea derivative, the DMSO molecules can be bridged by C-H···O bonds, forming dimeric subassemblies. acs.org
Crystal Packing and Intermolecular Interactions
The way in which the supramolecular assemblies, formed through hydrogen bonding, arrange themselves in the solid state is known as crystal packing. This packing is influenced not only by the strong N-H···O hydrogen bonds but also by a variety of weaker, yet significant, intermolecular interactions. These include C-H···O, C-H···π, and π-π stacking interactions. researchgate.netrsc.orgnih.gov
In many N,N'-diphenylurea derivatives, the crystal packing is dominated by the formation of one-dimensional chains or tapes stabilized by the classic N-H···O hydrogen bonds. researchgate.net The relative orientation of the phenyl rings with respect to the central urea plane is an important structural feature. For example, in 3-benzoyl-1-(2-methoxyphenyl)thiourea, the dihedral angles between the central C₂N₂OS moiety and the phenyl and benzene (B151609) rings are 23.79 (7)° and 29.52 (5)°, respectively. researchgate.net In 1,3-bis(2-methoxyphenyl)thiourea, these angles are more pronounced at 59.80 (5)° and 73.41 (4)°. researchgate.net
Weaker interactions play a crucial role in organizing these primary hydrogen-bonded chains into a three-dimensional crystal lattice. C-H···O interactions, where a carbon-hydrogen bond acts as a weak hydrogen bond donor to an oxygen acceptor (often the urea carbonyl or a methoxy group), are frequently observed. researchgate.net For example, in the crystal structure of 3-{(E)-[4-(4-Hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea, benzene-C—H⋯O(hydroxy) interactions connect supramolecular layers to form a three-dimensional architecture. iucr.org
The following table presents some crystallographic data for analogues of this compound, illustrating key packing parameters.
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Notable Intermolecular Interactions | Reference |
| 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea | Monoclinic | P2₁/c | Phenyl ring to urea plane: 35.6 (2) | N-H···O, O-H···O | nih.gov |
| 3-Benzoyl-1-(2-methoxyphenyl)thiourea | Monoclinic | P2₁/c | Phenyl/Benzene rings to C₂N₂OS plane: 23.79 (7) / 29.52 (5) | N-H···S, C-H···O, C-H···π | researchgate.net |
| 1,3-Bis(2-methoxyphenyl)thiourea | Monoclinic | C2/c | Phenyl rings to S=CN₂ plane: 59.80 (5) / 73.41 (4) | N-H···S, N-H···π, π-π stacking | researchgate.net |
| N,N'-bis(4-Methoxyphenyl)urea | Triclinic | P-1 | - | N-H···O | soton.ac.uk |
Design of Materials with Specific Properties (e.g., Non-Linear Optical Materials)
The principles of crystal engineering, which involve understanding and controlling intermolecular interactions, can be harnessed to design materials with specific functions. One area of significant interest is the development of non-linear optical (NLO) materials, which are crucial for technologies like laser frequency modulation and optical data storage. cam.ac.ukoptics.org
Second-order NLO phenomena, such as second-harmonic generation (SHG), require that the material crystallizes in a non-centrosymmetric space group. cam.ac.ukresearchgate.net Urea itself is a well-known NLO material that crystallizes in a non-centrosymmetric lattice and is often used as a benchmark for SHG efficiency. nih.govnih.gov The design of new organic NLO materials frequently involves modifying the urea scaffold with various donor and acceptor groups to enhance the molecular hyperpolarizability (β) and encourage a non-centrosymmetric packing arrangement. acs.orgresearchgate.net
The introduction of substituents onto the phenyl rings of phenylurea derivatives is a common strategy to create potent NLO materials. rsc.org For example, phenylurea has been reported to have an SHG efficiency several times that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. rsc.org The specific placement of electron-donating groups (like the methoxy group in this compound) and electron-withdrawing groups can create a "push-pull" system across the molecule, which enhances the charge transfer character and often leads to larger molecular hyperpolarizabilities. nih.gov
However, achieving a high molecular β is only part of the challenge. The molecules must also pack in a non-centrosymmetric fashion in the crystal lattice for the molecular properties to translate into a bulk NLO effect. This is where the control of hydrogen bonding and other intermolecular interactions becomes critical. While the strong tendency of ureas to form centrosymmetric R²₂(8) dimers can be a challenge, the introduction of other functional groups can disrupt this symmetry and favor a polar arrangement. rsc.org Chemical substitution-oriented design is an emerging strategy to discover high-performance NLO materials by carefully tuning the substituted atoms. acs.org
| Compound | SHG Efficiency (vs. KDP) | SHG Efficiency (vs. Urea) | Reference |
| Phenylurea | ~7.6 | ~2.2 | rsc.org |
| DPA Crystal | - | 2.03 ± 0.15 | |
| 2,4,5-Trimethoxychalconecone (Chalcone derivative) | - | 4.3 |
This data illustrates that strategic modification of organic molecules can lead to materials with significant NLO properties, often exceeding those of standard materials like urea and KDP. The design of this compound analogues for NLO applications would therefore focus on leveraging the electronic effects of the methoxy group and other substituents to both enhance molecular hyperpolarizability and direct a non-centrosymmetric crystal packing arrangement.
Coordination Chemistry of Urea and Thiourea Derivatives with Metal Centers
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with urea (B33335) derivatives typically involves the reaction of a metal salt with the urea ligand in a suitable solvent. cdnsciencepub.comajbasweb.com For instance, complexes of Co(II), Mn(II), and Cr(III) with N-butylurea have been prepared using this general method. cdnsciencepub.com
A specific example is the synthesis of a palladium(II) complex with phenylurea, an analogue of 1-(2-methoxyphenyl)urea. A stable coordination complex was prepared by reacting phenylurea with palladium(II) chloride (PdCl₂). nih.gov This complex proved to be a competent precatalyst in subsequent reactions. nih.gov
The characterization of these metal-urea complexes relies on a variety of spectroscopic techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination mode of the urea ligand. Coordination through the oxygen atom typically results in a decrease in the C=O stretching frequency, while the N-H stretching frequencies remain largely unchanged. cdnsciencepub.com Conversely, coordination through a nitrogen atom leads to a significant negative shift in the N-H stretching frequencies. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of the complexes in solution. nih.gov For example, in the study of Pd-urea complexes, ¹³C NMR was used to ascertain the nature of the Pd-urea and Pd-ureate coordination. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. nih.gov
Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complex, which provides information about the oxidation state and electron configuration of the metal ion. cdnsciencepub.com
Research on Metal-Urea Complex Properties (e.g., Catalytic Activities, Redox Reactions)
Metal complexes of urea derivatives have shown promise in various applications, including catalysis and redox reactions.
Recent research has highlighted the effectiveness of N-arylureas as ligands in palladium-catalyzed reactions. acs.orgnih.gov Specifically, they have been shown to outperform traditional phosphine (B1218219) ligands in the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. acs.orgnih.gov This methodology allows for the synthesis of structurally diverse indolines. nih.gov The unique efficacy of ureas in these reactions is notable, as structurally similar compounds like amides and thioureas were found to inhibit the reaction. nih.gov
The following table presents representative results for the Pd-catalyzed heteroannulation reaction using a urea ligand:
| Entry | Aryl Halide | Diene | Yield (%) |
| 1 | N-Tosyl-o-bromoaniline | Myrcene | ~60 |
| 2 | N-Tosyl-o-bromoaniline (electron-donating group) | Myrcene | 76 |
| 3 | N-Tosyl-o-bromoaniline (electron-withdrawing group) | Myrcene | 65 |
Data sourced from a study on Pd-catalyzed heteroannulation using N-arylureas as ligands. nih.gov
The catalytic activity is attributed to the formation of a monodentate N-bound ureate ligand under the reaction conditions. acs.orgnih.gov
In the realm of redox reactions, iron-urea complexes have been studied for their solid-phase quasi-intramolecular redox reactions. nih.gov In these complexes, the urea ligand can be oxidized by an oxidizing anion, leading to the formation of iron-containing oxides. nih.gov The addition of urea to an aqueous solution of iron(II) has been shown to decrease the redox potential of the Fe(III)/Fe(II) system. nih.gov Furthermore, complexes of transition and non-transition metals with N-donor ligands like urea derivatives can undergo redox reactions between oxidizing anions and the reducing N-base ligands, yielding mixed oxides with nanometric sizes that have potential as catalysts. mdpi.com
Investigating Biological Activities and Mechanisms Non Clinical/molecular Focus
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of 1-(2-methoxyphenyl)urea have been identified as inhibitors of several important enzyme families. The specific substitutions on the urea (B33335) moiety are critical in determining the target enzyme and the potency of inhibition.
One of the most direct pieces of evidence for enzyme interaction comes from crystallographic studies. A derivative, 1-(2-hydroxy-5-sulfamoylphenyl)-3-(2-methoxyphenyl)urea, was co-crystallized with human carbonic anhydrase I, providing a detailed atomic-level view of how this class of compounds binds to the enzyme's active site. Carbonic anhydrases are crucial in processes like pH regulation and CO2 transport, and their inhibition has therapeutic applications.
Another significant enzyme class targeted by these compounds is the Cytochrome P450 (CYP) family, which is central to drug metabolism and the synthesis of various endogenous molecules. A study on biphenyl (B1667301) urea derivatives identified 1-(2-Methoxyphenyl)-3-phenylurea as a selective inhibitor of CYP1B1, an enzyme often overexpressed in tumor cells. googleapis.com The inhibitory concentration (IC50) was determined using a specific assay, highlighting the potential for this compound to act as a modulator of xenobiotic metabolism. googleapis.com
Furthermore, other complex derivatives have shown inhibitory activity against different enzymes. For instance, pyrimidinyl ureas are known to act as allosteric modulators of enzymes like tankyrase. vu.nl In the context of anti-tuberculosis research, a derivative, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea , was investigated for its potential to inhibit the InhA enzyme, a key component in the mycobacterial cell wall synthesis pathway. Phenyl urea derivatives have also been explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan catabolism that plays a role in immune evasion by tumors.
| Compound | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| 1-(2-Methoxyphenyl)-3-phenylurea | Cytochrome P450 1B1 (CYP1B1) | Data reported in study | googleapis.com |
| 1-(2-hydroxy-5-sulfamoylphenyl)-3-(2-methoxyphenyl)urea | Carbonic Anhydrase I | Binding confirmed by X-ray crystallography |
Receptor Binding and Modulation Mechanisms
The this compound structure is a key pharmacophore for agents that bind to and modulate G-protein coupled receptors (GPCRs). The nature and position of substituents play a crucial role in determining binding affinity and selectivity.
Significant research has focused on the human adenosine (B11128) A3 receptor, a target for inflammatory conditions and other disorders. A study of N-phenyl-N'-quinazolin-4-ylurea derivatives found that incorporating a 2-methoxyphenylurea moiety resulted in a compound with high affinity for this receptor. Specifically, the 2-methoxy analog (VUF5386 ) displayed a K_i value of 87 nM. This research highlighted that the ortho-methoxy group on the phenyl ring was critical for high affinity, demonstrating superior binding compared to analogs with meta- or para-methoxy substitutions. These compounds were found to act as functional antagonists.
In other studies, patent literature has described a derivative, N-2-hydroxy-5-nitrophenyl-N'-(2-methoxyphenyl)urea , in the context of its binding to human interleukin-8 (IL-8) receptors, which are involved in inflammatory signaling. vu.nl Additionally, extensive structure-activity relationship studies have been conducted on trisubstituted phenyl urea derivatives as antagonists for the Neuropeptide Y5 (NPY5) receptor, a target in obesity research. These studies underscore the versatility of the urea scaffold in creating receptor-specific ligands.
| Compound Derivative | Target Receptor | Binding Affinity (K_i) | Mode of Action | Reference |
|---|---|---|---|---|
| N-(Quinazolin-4-yl)-N'-(2-methoxyphenyl)urea (VUF5386) | Human Adenosine A3 | 87 nM | Antagonist | |
| N-2-hydroxy-5-nitrophenyl-N'-(2-methoxyphenyl)urea | Human IL-8 Receptors | Binding activity reported | Not specified | vu.nl |
Modulation of Biochemical Pathways
By interacting with enzymes and receptors, this compound derivatives can modulate intracellular biochemical pathways. The antagonism of the adenosine A3 receptor provides a clear example of this modulation. As a functional antagonist, the quinazoline (B50416) urea derivative VUF5386 was shown to counteract agonist-induced inhibition of adenylate cyclase. Adenylate cyclase is the enzyme responsible for converting ATP to cyclic AMP (cAMP), a critical second messenger in numerous signaling cascades. By preventing the inhibition of this enzyme, the compound effectively alters the downstream cAMP signaling pathway.
Inhibition of enzymes like CYP1B1 and IDO1 also directly impacts metabolic pathways. googleapis.com Blocking CYP1B1 can alter the metabolism of both endogenous hormones and exogenous compounds, a mechanism relevant in cancer research. googleapis.com Similarly, inhibiting the IDO1 enzyme disrupts the kynurenine (B1673888) pathway of tryptophan catabolism, which can have profound effects on the immune system. The interaction of urea derivatives with targets like glycogen (B147801) synthase kinase-3 beta (GSK-3β) can also lead to downstream effects on cellular signaling pathways involved in cell proliferation and apoptosis.
Structure-Activity Relationship (SAR) Studies for Specific Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs dictates their biological effects. These studies systematically modify different parts of the molecule to optimize potency and selectivity.
Anticancer Activity Mechanisms: The anticancer potential of this class of compounds is heavily dependent on the substitution at the second nitrogen of the urea moiety. For example, the derivative 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea was synthesized and evaluated for anticancer activity. This compound, along with its analogs, was tested against a panel of cancer cell lines, with some showing significant growth inhibition. The proposed mechanisms often involve the inhibition of key proteins in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), DNA topoisomerase, or tubulin.
Antioxidant Activity Mechanisms: The antioxidant potential has also been linked to the specific structure of these derivatives. 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea demonstrated significant antioxidant activity with an IC50 value of 15.99 ± 0.10 µM. The study noted that the 2-methoxy substitution on the N-phenyl ring contributed favorably to this activity.
Antimicrobial Activity Mechanisms: In the search for new anti-tuberculosis agents, SAR studies on urea derivatives have been conducted. While not always containing the 2-methoxyphenyl group, these studies reveal general principles, such as the preference for bulky alkyl and aryl substituted ureas for maximal activity. The proposed mechanism for some of these compounds is the inhibition of mycobacterial enzymes like epoxide hydrolases or InhA.
Anti-inflammatory Activity Mechanisms: The SAR for adenosine A3 receptor antagonists provides key insights. A crucial finding was the superior affinity of the ortho-methoxy (2-methoxy) substituted phenylurea analog compared to the meta (3-methoxy) or para (4-methoxy) versions. Since the electronic influence of ortho and para substitution is often comparable, this suggests that steric factors or the specific conformation adopted by the 2-methoxyphenylurea moiety are critical for optimal binding to the receptor, a key mechanism for potential anti-inflammatory effects.
Computational Approaches to Biological Activity Prediction
Computational chemistry plays a vital role in predicting and explaining the biological activities of this compound derivatives, guiding further synthesis and testing.
ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is used to assess the drug-like properties of novel compounds early in the discovery process. For a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, including the 2-methoxy derivative, ADMET properties were computationally estimated to predict factors like solubility and permeability.
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. Derivatives of this compound have been the subject of numerous docking studies to elucidate their mechanism of action.
Anticancer Targets: The derivative 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea was docked into the active sites of EGFR, DNA topoisomerase I, and tubulin to explore its potential anticancer mechanisms.
Antimicrobial Targets: 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was docked against the InhA enzyme to predict its binding mode as a potential anti-tuberculosis agent.
Density Functional Theory (DFT) has also been employed to determine the optimized molecular crystal structure of complex derivatives, providing insights into their physicochemical properties. These computational approaches are invaluable for rationalizing observed biological activities and for the design of new, more potent, and selective molecules based on the this compound scaffold.
| Compound Derivative | Computational Method | Purpose / Target | Reference |
|---|---|---|---|
| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | ADMET Prediction | To estimate drug-like properties (solubility, permeability) | |
| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Molecular Docking | EGFR, DNA topoisomerase I, tubulin | |
| 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea | Molecular Docking | InhA enzyme | |
| Complex triazolo-quinazolinone derivative | Density Functional Theory (DFT) | To determine optimized molecular crystal structure |
Applications in Advanced Materials Science and Chemical Processes
Use in Coatings and Adhesives
The application of 1-(2-Methoxyphenyl)urea in coatings and adhesives is primarily linked to its role as a derivative or an intermediate in the synthesis of polyurea and polyurethane systems. nih.govrudn.ruultimatelinings.com Polyurea coatings are renowned for their rapid curing times, exceptional durability, flexibility, and high resistance to abrasion and chemicals. ultimatelinings.com These properties make them suitable for a wide range of applications, from waterproofing membranes to protective coatings on industrial floors and equipment.
The formation of polyurea coatings involves the reaction of an isocyanate component with an amine component, resulting in urea (B33335) linkages (-NH-CO-NH-). ultimatelinings.com Given that this compound can be synthesized from 2-methoxyphenyl isocyanate, it is plausible that derivatives of this compound could be used as chain extenders or modifiers in polyurea formulations. The incorporation of the 2-methoxyphenyl group could influence the final properties of the coating, such as adhesion, flexibility, and chemical resistance.
Similarly, in the field of adhesives, urea-formaldehyde resins are widely used, particularly in the wood industry. woodresearch.skresearchgate.netnih.gov These adhesives are known for their high bond strength and fast curing. While this compound is not a direct component of traditional urea-formaldehyde resins, the chemistry of urea compounds is central to their performance. The potential for this compound to be used in specialized adhesive formulations, perhaps as a modifier to enhance specific properties like thermal stability or moisture resistance, remains an area for further exploration. The general use of urea derivatives as monomers for the synthesis of polymers with specific properties extends to their potential in creating advanced adhesives. ontosight.ai
Catalytic Applications (e.g., as Catalysts, Reagents)
This compound and its derivatives have demonstrated significant potential in the field of catalysis, acting both as reagents in catalyzed reactions and as organocatalysts themselves. The urea moiety is capable of forming hydrogen bonds, which can activate substrates and facilitate chemical transformations. mdpi.com
As a reagent, this compound is often synthesized from 2-methoxyphenyl isocyanate in reactions with various amines. researchgate.net These synthesis reactions are frequently catalyzed to achieve high yields and selectivity. For example, the synthesis of unsymmetrical urea derivatives can be achieved through palladium-catalyzed carbonylation of aryl iodides in the presence of amines. researchgate.net In these processes, this compound is the product of a catalyzed reaction, highlighting its importance as a target molecule in synthetic chemistry.
There is also growing interest in the use of urea derivatives as bifunctional organocatalysts. nih.gov These catalysts can activate both the nucleophile and the electrophile in a reaction through hydrogen bonding and other non-covalent interactions. While specific studies on the catalytic activity of this compound are limited, research on similar N-sulfinylurea and thiourea (B124793) derivatives has shown their effectiveness in a range of enantioselective reactions. nih.gov This suggests that appropriately designed catalysts based on the this compound scaffold could be effective in asymmetric synthesis.
Furthermore, urea-functionalized nanoparticles have emerged as highly efficient and recyclable heterogeneous catalysts. researchgate.netnih.govsemanticscholar.org These materials combine the catalytic activity of the urea group with the high surface area and ease of separation of nanoparticles. For instance, urea-functionalized silica-coated magnetic nanoparticles have been successfully used in the synthesis of various heterocyclic compounds. researchgate.netnih.gov
Table 1: Synthesis of this compound Derivatives as Reagents in Catalyzed Reactions
| Product | Reactants | Catalyst/Reagent | Application Context | Reference |
|---|---|---|---|---|
| 1-(2-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | Synthesized tetrazole, 2-methoxyphenyl isocyanate | Zinc chloride (for tetrazole synthesis) | Synthesis of a potential medicinal compound | |
| 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | (2-aminophenyl)(1H-pyrrol-2-yl)methanone, 4-methoxyaniline | Triphosgene (B27547) | Synthesis of an unsymmetrical N,N'-diaryl urea | mdpi.com |
| Unsymmetrical Urea Derivatives | Amides, Amines | PhI(OAc)2 (hypervalent iodine reagent) | Metal-free synthesis of ureas | mdpi.com |
Potential in Agrochemical Research (e.g., Mechanistic Research on Pesticides, Herbicides, Fungicides)
Urea derivatives are a well-established class of compounds in agrochemical research, with many exhibiting activity as herbicides, fungicides, and insecticides. ontosight.aiontosight.aiontosight.ai this compound and its derivatives are of interest in this field due to their potential to interfere with biological processes in pests and pathogens. rudn.rucurresweb.com
The herbicidal action of phenylurea compounds is often based on their ability to inhibit photosynthesis. esisresearch.org Specifically, they can act as inhibitors of photosystem II (PSII) by disrupting the electron transport chain, which is essential for energy production in plants. Mechanistic studies on phenylurea herbicides have investigated their interaction with the D1 protein in PSII, providing insights into the structure-activity relationships that govern their efficacy. esisresearch.orgnih.govresearchgate.net While direct studies on this compound as a herbicide are not widely reported, its structural similarity to other active phenylurea herbicides suggests it could be a candidate for such applications.
In the area of fungicides, research has shown that derivatives of this compound possess significant fungicidal activity. For example, 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-methoxyphenyl) urea has demonstrated higher fungicidal activity against Fusarium solani and Sclerotinia sclerotiorum compared to some conventional triazole fungicides. rudn.ru The mode of action of such fungicides can involve the inhibition of specific enzymes essential for fungal growth and development. rudn.ruresearchgate.net
Furthermore, certain benzoylurea (B1208200) derivatives have been investigated as insect growth regulators (IGRs). curresweb.com These compounds can interfere with the synthesis of chitin (B13524), a key component of the insect exoskeleton, leading to failed molting and mortality. The synthesis of 2,4-dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide, a derivative of this compound, has been reported in the context of developing new IGRs. curresweb.com
Table 2: Agrochemical Potential of this compound and Its Derivatives
| Compound/Derivative | Application Area | Target Organism/Process | Research Finding | Reference |
|---|---|---|---|---|
| Phenylurea Herbicides (general class) | Herbicide | Photosystem II in plants | Inhibition of photosynthesis | esisresearch.orgacs.org |
| 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-methoxyphenyl) urea | Fungicide | Fusarium solani, Sclerotinia sclerotiorum | Higher fungicidal activity than a triazole control at 100 mg/L | rudn.ru |
| 2,4-dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide | Insecticide (IGR) | Insect chitin synthesis (potential) | Synthesized as a potential insect growth regulator | curresweb.com |
Analytical Methodologies for Detection and Characterization in Complex Matrices
Use as Derivatizing Agents in Analytical Chemistry (e.g., for Isocyanates)
In analytical chemistry, the formation of a stable urea (B33335) derivative is a cornerstone for the detection and quantification of highly reactive isocyanate compounds in various samples, especially workplace air. The process does not use 1-(2-Methoxyphenyl)urea as the agent but rather results in the formation of a stable urea product that can be easily analyzed.
The primary derivatizing agent used for this purpose is 1-(2-methoxyphenyl)piperazine (B120316) (MOPP or MP). google.comgoogle.com This secondary amine reacts readily with the isocyanate functional group (-NCO) to form a stable, non-volatile urea derivative. elot.grirsst.qc.ca This conversion is essential because isocyanates themselves are highly reactive and difficult to analyze directly. The resulting urea derivative is then analyzed to determine the concentration of the original isocyanate in the sample. google.comgoogle.com
This methodology is central to established analytical protocols for monitoring occupational exposure to isocyanates like 1,6-hexamethylene diisocyanate (HDI), toluene (B28343) diisocyanate (TDI), and 4,4'-diphenylmethane diisocyanate (MDI). google.comnih.gov For instance, air is drawn through an impinger solution or a filter impregnated with 1-(2-methoxyphenyl)piperazine. elot.gr Any isocyanates present in the air react to form the corresponding urea derivatives, which are then extracted and analyzed. elot.gr This technique allows for the measurement of total reactive isocyanate groups (TRIG), providing a comprehensive assessment of exposure risks. irsst.qc.ca The stability of the formed urea derivatives is a significant advantage; studies have shown they can degrade by less than 2% per week at -20°C in occupational samples, ensuring sample integrity during transport and storage. nih.gov
Chromatographic Method Development for Analysis (e.g., HPLC, LC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS), are the predominant methods for the analysis of the urea derivatives formed from isocyanates and derivatizing agents like 1-(2-methoxyphenyl)piperazine.
HPLC methods have been extensively developed and optimized for the separation and quantification of these urea compounds. nih.gov A common approach involves using a dual-detector system with ultraviolet (UV) and electrochemical (EC) detectors in series. elot.grnih.gov The UV detector is often used for quantification when a standard for the specific isocyanate derivative is available, while the EC detector, which oxidizes the methoxy (B1213986) group on the derivatizing agent, is valuable for identifying and quantifying polymeric isocyanates for which no standards exist. elot.gr
Liquid chromatography-mass spectrometry (LC-MS) offers enhanced sensitivity and specificity, allowing for the quantification of various isocyanate monomers and oligomers in complex matrices like air, skin, and paint samples. nih.gov The high sensitivity of LC-MS allows for detection limits as low as 2 to 8 femtomoles per microliter for HDI and its oligomers. nih.gov
Below is a table summarizing typical parameters used in the chromatographic analysis of isocyanate-urea derivatives.
| Parameter | Description | Source(s) |
|---|---|---|
| Column | Ascentis® ES-Cyano (15 cm x 4.6 mm, 5 µm); Phenomenex Luna C8(2) (100 x 2.00 mm, 3µ); Zorbax-C18 (150 mm x 2.1 mm, 3µm) | sigmaaldrich.comepa.govirsst.qc.ca |
| Mobile Phase | Isocratic or gradient elution using mixtures of Acetonitrile and water, often with additives like ammonium (B1175870) acetate (B1210297) (0.1 M) or formic acid (0.1%) to improve separation and ionization. A common mobile phase is 70:30 water:acetonitrile with 0.1% ammonium acetate. | sigmaaldrich.comepa.govirsst.qc.ca |
| Flow Rate | Typically ranges from 0.2 mL/min to 1.0 mL/min depending on the column dimensions and separation requirements. | sigmaaldrich.comirsst.qc.ca |
| Detector | UV (often at 254 nm), Diode Array Detector (DAD), Electrochemical Detector (EC), or Mass Spectrometry (MS/MS). | elot.grsigmaaldrich.comepa.gov |
| Column Temperature | Maintained at a constant temperature, for example, 35 °C, to ensure reproducible retention times. | sigmaaldrich.com |
| Injection Volume | Typically small volumes, such as 5 µL or 10 µL. | sigmaaldrich.comirsst.qc.ca |
Spectroscopic Analytical Techniques for Detection and Quantification
Spectroscopic techniques are indispensable for the structural confirmation and quantification of urea compounds, including this compound and its derivatives. These methods include UV-Visible Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
UV-Visible (UV-VIS) Spectroscopy: Urea derivatives formed from derivatizing agents exhibit strong ultraviolet absorbance, which is leveraged in HPLC-UV detection. For instance, the UV-VIS spectrum for a related compound, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, shows strong absorptions around 252 nm and 305 nm, which are characteristic of substituted benzene (B151609) rings. mdpi.com This property allows for sensitive detection in chromatographic analyses.
Infrared (IR) Spectroscopy: FTIR is used to confirm the structure of synthesized urea derivatives by identifying key functional groups. The spectra of urea compounds are characterized by specific absorption bands. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of urea derivatives. mdpi.comrsc.org
Mass Spectrometry (MS): Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for both identifying and quantifying urea derivatives. nih.govontosight.ai It allows for the determination of the molecular weight and fragmentation patterns of the analyte, providing definitive structural confirmation. In LC-MS/MS analysis, specific ion transitions are monitored to achieve very low limits of quantitation. nih.gov
A summary of characteristic spectroscopic data for urea derivatives is presented below.
| Technique | Characteristic Features for Urea Derivatives | Source(s) |
|---|---|---|
| FTIR | N-H stretching vibrations typically appear in the range of 3100-3400 cm⁻¹. The C=O (urea) stretching vibration is a strong band usually found between 1630-1740 cm⁻¹. | mdpi.com |
| ¹H NMR | The N-H protons of the urea group appear as distinct singlets or broad signals in the downfield region (typically δ 8.0-10.0 ppm). Aromatic protons appear in the δ 6.5-8.5 ppm range. The methoxy (-OCH₃) group protons show a characteristic singlet around δ 3.8-3.9 ppm. | mdpi.comrsc.org |
| ¹³C NMR | The urea carbonyl carbon (C=O) has a characteristic chemical shift in the range of δ 152-155 ppm. The methoxy carbon appears around δ 55-56 ppm. Aromatic carbons are observed in the δ 110-150 ppm region. | rsc.org |
| Mass Spectrometry | Provides the molecular ion peak [M+H]⁺, confirming the molecular weight of the compound. Tandem MS (MS/MS) reveals characteristic fragmentation patterns used for quantification and confirmation. | nih.gov |
Q & A
Q. What are the standard protocols for synthesizing 1-(2-Methoxyphenyl)urea and its derivatives?
Methodological Answer: The synthesis typically involves coupling 2-methoxyaniline with an isocyanate derivative (e.g., 2-oxo-1,2,3,4-tetrahydroquinoline-6-isocyanate) under reflux in solvents like ethanol or dichloromethane. Key parameters include:
| Parameter | Conditions | Source |
|---|---|---|
| Solvent | Ethanol, dichloromethane | |
| Temperature | Reflux (~78°C for ethanol) | |
| Reaction Time | 6–12 hours | |
| Purification | Column chromatography or crystallization |
For derivatives, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to form urea linkages .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm hydrogen/carbon environments (e.g., methoxy group at δ ~3.8 ppm in H NMR) .
- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm) and N-H stretches (~3300 cm) .
- HPLC/MS : Assess purity and molecular weight (e.g., [M+H]+ = 285.1 for the base compound) .
- Thermal Analysis : Determine melting points via DSC (e.g., 180–185°C for derivatives) .
Q. What preliminary biological screening approaches are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values against kinases (e.g., FGFR1) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) with MIC values reported in µg/mL .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to determine EC .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesizing this compound derivatives?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce side reactions and improve scalability (yield increases by 15–20%) .
- Microwave Assistance : Reduces reaction time from 12 hours to 2 hours for coupling steps .
- Catalytic Optimization : Use Pd/C or organocatalysts to enhance regioselectivity in aromatic substitutions .
Q. How to resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Comparative Assays : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, serum concentrations) .
- Structural Analysis : Use X-ray crystallography (e.g., PDB ID: 36K) to verify if polymorphic forms alter activity .
- Proteomic Profiling : Identify off-target interactions via affinity chromatography and mass spectrometry .
Q. What methodologies are used to study the mechanism of action of this compound in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
- Molecular Docking : Simulate binding poses with FGFR1 (PDB ID: 3RHX) using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .
Q. How to design structure-activity relationship (SAR) studies for urea derivatives targeting FGFR kinases?
Methodological Answer:
- Core Modifications : Systematically vary substituents on the methoxyphenyl and tetrahydroquinoline moieties .
- Bioisosteric Replacement : Replace urea with thiourea or cyanoguanidine to assess hydrogen-bonding requirements .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with IC values .
Q. What strategies are effective in improving the solubility and bioavailability of this compound derivatives?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate derivatives in PLGA nanoparticles (size: 150–200 nm) for sustained release .
- Salt Formation : Use hydrochloride or mesylate salts to improve dissolution rates (tested via USP dissolution apparatus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
